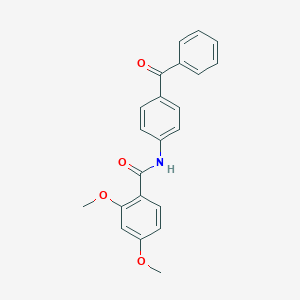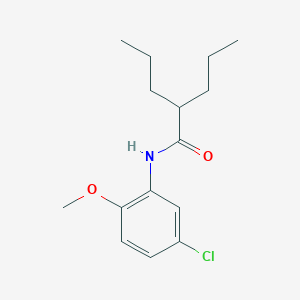
2-(4-chlorobenzoyl)-N-isobutylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorobenzoyl)-N-isobutylbenzamide, also known as Clonixin, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the field of scientific research. It is a potent inhibitor of prostaglandin synthesis and is used to study the role of prostaglandins in various physiological and pathological processes.
Mechanism of Action
2-(4-chlorobenzoyl)-N-isobutylbenzamide works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX, 2-(4-chlorobenzoyl)-N-isobutylbenzamide reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
2-(4-chlorobenzoyl)-N-isobutylbenzamide has a number of biochemical and physiological effects. It reduces the production of prostaglandins, which leads to a reduction in inflammation, pain, and fever. It also reduces gastric acid secretion and platelet aggregation. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has been shown to have analgesic, anti-inflammatory, and antipyretic effects in animal models.
Advantages and Limitations for Lab Experiments
2-(4-chlorobenzoyl)-N-isobutylbenzamide has several advantages for lab experiments. It is a potent inhibitor of prostaglandin synthesis, which makes it useful for studying the role of prostaglandins in various physiological and pathological processes. 2-(4-chlorobenzoyl)-N-isobutylbenzamide is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using 2-(4-chlorobenzoyl)-N-isobutylbenzamide in lab experiments. It has a relatively short half-life, which means that it may not be effective for long-term studies. Additionally, 2-(4-chlorobenzoyl)-N-isobutylbenzamide can have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-(4-chlorobenzoyl)-N-isobutylbenzamide. One area of interest is the development of more selective COX inhibitors that can target specific isoforms of the enzyme. Another area of interest is the development of prodrugs that can be activated specifically in inflamed tissue, which would reduce the risk of off-target effects. Additionally, there is ongoing research into the role of prostaglandins in various diseases, which may lead to the development of new therapies that target the prostaglandin pathway.
Synthesis Methods
The synthesis of 2-(4-chlorobenzoyl)-N-isobutylbenzamide involves the reaction of 4-chlorobenzoyl chloride with isobutylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(4-chlorobenzoyl)-N-isobutylbenzamide. The yield of 2-(4-chlorobenzoyl)-N-isobutylbenzamide synthesis is typically around 50-60%.
Scientific Research Applications
2-(4-chlorobenzoyl)-N-isobutylbenzamide is widely used in scientific research to study the role of prostaglandins in various physiological and pathological processes. It is commonly used to study the effects of prostaglandin inhibitors on inflammation, pain, and fever. 2-(4-chlorobenzoyl)-N-isobutylbenzamide has also been used to study the role of prostaglandins in the regulation of blood pressure, gastric acid secretion, and platelet aggregation.
properties
Molecular Formula |
C18H18ClNO2 |
|---|---|
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-(4-chlorobenzoyl)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H18ClNO2/c1-12(2)11-20-18(22)16-6-4-3-5-15(16)17(21)13-7-9-14(19)10-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI Key |
VRAJQEYGSDVPNX-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



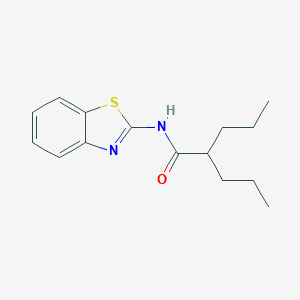

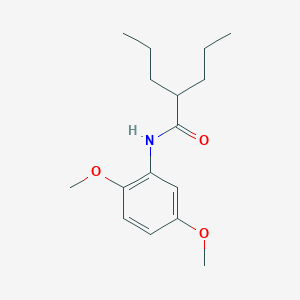
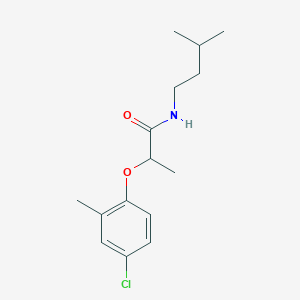
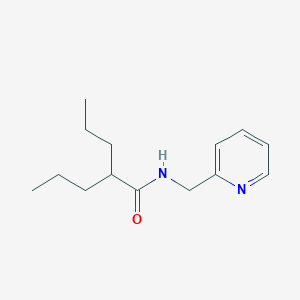
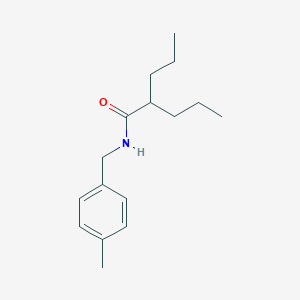
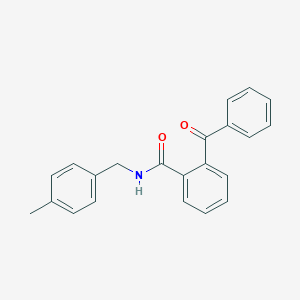

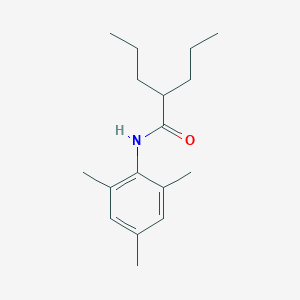
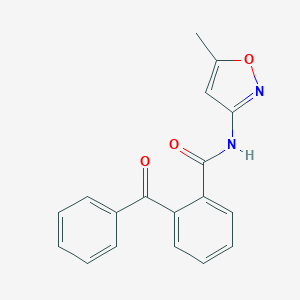
![2-(Diethylamino)ethyl 4-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290327.png)
